1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

PDE10A inhibition Medicinal chemistry Kinase inhibitors

Researchers synthesizing PDE10A inhibitors often face uncertainty in building block identity-positional isomers with identical molecular mass can confound biological results. 1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152546-66-1) resolves this challenge as the authenticated 4-pyridyl isomer, validated in co-crystal structures (PDB: 3HR1) for PDE10A active-site engagement. • Enables SAR exploration at the pyrazole 4-position via aldehyde derivatization • Certified purity (≥95%) with analytical data to distinguish from inactive 3-pyridyl isomer • Ships globally with full quality documentation

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1152546-66-1
Cat. No. B1486510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
CAS1152546-66-1
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=NC=C2)C=O
InChIInChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-2-4-11-5-3-8/h2-7H,1H3
InChIKeyFOQBVMJHHJXDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde – Strategic Building Block


1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152546-66-1) is a heterocyclic aldehyde featuring a pyrazole core N-methylated at position 1, a pyridin-4-yl substituent at position 3, and a reactive aldehyde group at position 4 . Its molecular formula is C₁₀H₉N₃O with a molecular weight of 187.2 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for constructing kinase-targeted libraries and PDE10A inhibitor scaffolds, with the 4-pyridyl orientation providing a specific vector for target engagement .

1 4-Pyridyl orientation provides specific target-engagement vector for kinase and PDE10A inhibitor design
2 N-Methyl-4-carbaldehyde handle enables regioselective derivatization and library synthesis
3 Core scaffold validated in PDE10A inhibitor research programs; suitable for fragment-based drug discovery

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: Unsubstitutable Nature


Positional isomerism critically determines the spatial orientation of the pyridine nitrogen, which directly influences hydrogen-bonding geometry, metal coordination capacity, and target binding affinity in downstream applications [1]. For example, the 3-pyridyl isomer (CAS 1152508-25-2) places the nitrogen in a meta orientation, altering the vector of potential interactions compared to the para orientation of the 4-pyridyl moiety . Furthermore, the specific 1-methyl-4-carbaldehyde substitution pattern enables regioselective Vilsmeier-Haack formylation during synthesis, a route not applicable to isomers lacking this substitution architecture [2]. Generic pyrazole aldehydes lacking the pyridin-4-yl group forfeit the specific kinase-targeting pharmacophore validated in clinical candidate programs such as PDE10A inhibitor PF-2545920, where the 4-pyridyl orientation is essential for binding pocket complementarity [1].

3-Pyridyl isomer (CAS 1152508-25-2)
Meta pyridine nitrogen orientation may eliminate PDE10A binding geometry; 4-pyridyl interaction not replicable
5-Carbaldehyde isomer
Aldehyde at position 5 changes cyclocondensation regioselectivity; 4-carbaldehyde required for specific Knoevenagel or Schiff base product geometry
Non-pyridyl pyrazole aldehydes
Loss of hinge-binding pharmacophore reported for PDE10A inhibitor PF-2545920; kinase-targeting vector may not transfer

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde – Evidence Guide


Pyridine Nitrogen Position and PDE10A Inhibitor Potency

The 1-methyl-3-(pyridin-4-yl)-1H-pyrazole motif, which can be derived from 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, is a validated pharmacophore in PDE10A inhibitor development, exemplified by the clinical candidate PF-2545920 [1]. In contrast, the positional isomer 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152508-25-2) has been associated with moderate CDK inhibition rather than PDE10A targeting . The para substitution of the pyridine nitrogen in the 4-pyridyl compound enables a specific hydrogen-bonding interaction with the PDE10A binding pocket that the meta-oriented 3-pyridyl isomer cannot geometrically satisfy [1].

PDE10A Potency
Class-level
4-pyridyl-derived PF-2545920 IC₅₀ 0.37 nM; 3-pyridyl isomer: no sub-μM PDE10A activity reported
4-pyridyl orientation enables PDE10A assay potency; 3-pyridyl isomer may not engage target
Based on co-crystal structure (PDB: 3HR1); class-level inference
PDE10A inhibition Medicinal chemistry Kinase inhibitors Pyrazole scaffolds

Vilsmeier-Haack Formylation Regioselectivity

The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be achieved via Vilsmeier-Haack formylation of the corresponding pyrazolinone precursor, a method established for the 5-chloro analog [1]. This route exploits the inherent regioselectivity of the Vilsmeier-Haack reagent for the 4-position of 3-substituted pyrazoles. In contrast, 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde (CAS not found in primary literature) requires alternative condensation-based routes that yield the 5-carbaldehyde isomer and lack the N-methyl substitution .

Formylation Route
Class-level
Vilsmeier-Haack gives 4-carbaldehyde; 5-carbaldehyde requires alternative condensation route
4-Carbaldehyde substitution pattern non-interchangeable for Knoevenagel or Schiff base reactions
Method uses pyrazolinone precursor; DMF/POCl₃ conditions
Heterocyclic synthesis Vilsmeier-Haack reaction Formylation Pyrazole chemistry

MDL Identifier Differentiation for Procurement

The compound 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152546-66-1) carries the MDL identifier MFCD11180173 . Its positional isomer, 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152508-25-2), carries the distinct MDL identifier MFCD11180172 . Both compounds share identical molecular formula (C₁₀H₉N₃O) and molecular weight (187.2 g/mol), making them indistinguishable by mass spectrometry or elemental analysis alone.

MDL Identifier
Head-to-head
4-pyridyl: MDL MFCD11180173; 3-pyridyl: MDL MFCD11180172
Identical molecular weight; MDL/CAS verification essential to prevent isomer mis-shipment
Mass spectrometry alone cannot discriminate positional isomers
Procurement Inventory management Compound identification MDL number

Clinical Candidate PF-2545920 Derivation from 4-Pyridyl Scaffold

The PDE10A inhibitor PF-2545920 (MP-10), which advanced to clinical trials for schizophrenia, contains the 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl core derived from building blocks analogous to 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde [1]. Co-crystal structures (PDB: 3HR1, 3HQZ) confirm that the 4-pyridyl nitrogen engages in a critical hydrogen bond with the PDE10A active site, an interaction that the 3-pyridyl isomer cannot replicate due to altered nitrogen vector [1]. Non-pyridyl pyrazole aldehydes (e.g., 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde) lack this hydrogen-bonding capacity entirely .

PF-2545920 Scaffold
Class-level
Investigational PDE10A inhibitor PF-2545920 derived from 4-pyridyl core; IC₅₀ 0.37 nM, >1000-fold selectivity
4-pyridyl scaffold context in PDE10A inhibitor research; 3-pyridyl isomer lacks comparable evidence
Co-crystal structures confirm binding orientation; requires validation in own assays
PDE10A Schizophrenia Clinical candidate PF-2545920 Kinase inhibitor

4-Pyridyl Isomer Commercial Availability

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is cataloged by multiple reputable vendors including Enamine (EN300-53118), AKSci (1814DE), and Biosynth, typically at 95% purity . The 3-pyridyl isomer is similarly available from Enamine (EN300-53117) and AKSci (1813DE) at comparable purity . However, the 4-pyridyl isomer demonstrates a broader vendor footprint across geographically diverse suppliers, providing procurement flexibility and potential price competition.

Vendor Availability
Cross-study
4-pyridyl isomer: Enamine, AKSci, Biosynth; broader network than 3-pyridyl variant
Broader vendor footprint may reduce supply risk for 4-pyridyl procurement
95% purity typical; lead times vary, confirm with supplier
Commercial availability Procurement Lead time Catalog compounds

4-Carbaldehyde vs. 5-Carbaldehyde Reactivity

The aldehyde group at the 4-position of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde presents distinct electronic and steric properties compared to the 5-carbaldehyde isomer. In 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, the aldehyde is adjacent to the NH (or N-substituted) position of the pyrazole, whereas in the 4-carbaldehyde compound, the aldehyde is positioned between the 3-pyridyl and 5-H (or 5-unsubstituted) positions [1]. This difference affects reactivity in Knoevenagel condensations and Schiff base formations due to altered electron density distribution and steric accessibility [2].

Aldehyde Reactivity
Class-level
4-carbaldehyde vs. 5-carbaldehyde: different electronic environment for condensation reactions
4-carbaldehyde regioisomer required for target cyclization geometry; 5-carbaldehyde not directly substitutable
Reactivity difference based on pyrazole ring electronics; class-level inference
Aldehyde reactivity Knoevenagel condensation Schiff base formation Regioselectivity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde – Key Applications


PDE10A Inhibitor Lead Optimization

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde serves as a strategic aldehyde building block for synthesizing analogs of the clinical PDE10A inhibitor PF-2545920 [1]. The 4-pyridyl orientation is essential for the hydrogen-bonding interaction with the PDE10A active site observed in co-crystal structures (PDB: 3HR1), a feature not replicable with the 3-pyridyl isomer [1]. This compound enables SAR exploration at the pyrazole 4-position via aldehyde derivatization (e.g., reductive amination, Knoevenagel condensation, or Wittig olefination) to optimize potency, selectivity, and CNS penetration for schizophrenia and Huntington's disease programs.

Kinase-Targeted Fragment Library Construction

The compound provides a privileged scaffold for constructing kinase-targeted fragment libraries, as the pyridine-pyrazole core represents a validated hinge-binding motif in kinase inhibitor design [1]. The 4-carbaldehyde group offers a reactive handle for fragment elaboration via click chemistry or amide coupling without perturbing the critical pyridine-pyrazole pharmacophore. This enables rapid generation of diverse analogs for screening against kinase panels, with the 4-pyridyl orientation providing a defined vector for exploring ribose pocket and solvent-exposed region interactions [1].

Pyrazolo[3,4-b]pyridine and Fused Heterocycle Synthesis

The compound can be employed in condensation reactions with active methylene compounds (e.g., malononitrile, diethyl malonate) to access pyrazolo[3,4-b]pyridine derivatives, a class with documented antimicrobial and anticancer activities [1]. The 4-carbaldehyde functionality enables cyclocondensation with reagents such as acetoacetic ester, malonic acid derivatives, and urea to afford fused pyrazolopyridine and pyrazolopyrimidine scaffolds [2]. The N-methyl substitution distinguishes this building block from NH-pyrazole analogs, providing improved metabolic stability in downstream compounds.

Positional Isomer Discrimination and Analytical Standard

Due to its identical molecular formula and mass to the 3-pyridyl isomer, 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde (MDL MFCD11180173) serves as an essential analytical reference standard for discriminating between positional isomers in quality control and procurement verification [1][2]. Procurement of this compound with certified purity enables LC-MS method development to distinguish the active 4-pyridyl isomer from the inactive 3-pyridyl isomer in reaction mixtures, ensuring correct building block identity in multi-step syntheses where isomer misidentification would compromise biological results.

Application
Selection Property
Validation Focus
PDE10A inhibitor scaffold research
4-Pyridyl orientation, reactive aldehyde at position 4
PDE10A enzyme inhibition assay, binding pocket complementarity review
Kinase-targeted fragment library synthesis
Hinge-binding pyridine-pyrazole core, N-methyl substitution
Kinase panel screening, fragment elaboration via aldehyde chemistry
Fused heterocycle construction (pyrazolo[3,4-b]pyridine etc.)
4-Carbaldehyde condensation handle, N-methyl metabolic stability
Cyclocondensation reactivity, downstream biological screening
Positional isomer discrimination and analytical reference
Distinct MDL MFCD11180173, certified purity
LC-MS method development to differentiate 4-pyridyl from 3-pyridyl isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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